molecular formula C11H9NO3 B1329474 3-Phthalimidopropionaldehyde CAS No. 2436-29-5

3-Phthalimidopropionaldehyde

Cat. No. B1329474
CAS RN: 2436-29-5
M. Wt: 203.19 g/mol
InChI Key: IBSDSIHTMABATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phthalimidopropionaldehyde is a chemical compound that is related to phthalimides and aldehydes. It is an intermediate that can be used in various chemical syntheses, including the production of pharmaceuticals and other biologically active compounds. The compound is characterized by the presence of a phthalimide group and an aldehyde functional group, which allows it to undergo a variety of chemical reactions.

Synthesis Analysis

The synthesis of 3-Phthalimidopropionaldehyde and its derivatives can be achieved through several methods. One approach involves the electroreductive intramolecular coupling of phthalimides with aromatic aldehydes, which has been applied to the total synthesis of lennoxamine, yielding cyclized products in moderate to high yields . Another method includes a sequential organocatalytic enantioselective aldol-lactonization reaction of 2-formylbenzoic esters with ketones/aldehydes, which allows for the construction of enantioenriched phthalides . Additionally, a Rhodium(III)-catalyzed asymmetric addition of inert arene C-H bonds to aldehydes has been reported to afford enantioenriched phthalides with high yields and enantiomeric purity .

Molecular Structure Analysis

The molecular structure of 3-Phthalimidopropionaldehyde is characterized by the presence of a phthalimide moiety and an aldehyde group. This structure is amenable to various chemical transformations, including cyclization and addition reactions. The reactivity of the aldehyde group is a key feature that facilitates the formation of cyclic phthalides and other complex molecules .

Chemical Reactions Analysis

3-Phthalimidopropionaldehyde can undergo a range of chemical reactions. For instance, it can participate in reductive coupling with ketones and aldehydes, leading to the formation of alkylideneisoindolin-1-ones under controlled conditions . It can also be involved in oxidative coupling reactions catalyzed by Rh(III) complexes and aryl amines to form C3-substituted phthalides . Furthermore, the compound can react with ketones and aldehydes by low-valent titanium to yield various reduced products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Phthalimidopropionaldehyde are influenced by its functional groups. The aldehyde group is known to be reactive, which can lead to instability under certain conditions, as seen in the case of 3-carbamoyl-2-phenylpropionaldehyde, a related compound that is highly unstable at physiological pH and undergoes rapid elimination . The reactivity of the aldehyde group also allows for the formation of complexes, such as with bisulfite, which can be used to stabilize intermediates during biotransformations . The compound's properties are crucial for its applications in synthesis and its potential use in the production of biologically active molecules.

Scientific Research Applications

Biotechnological Production and Applications

3-Hydroxypropionaldehyde (3-HPA), a compound related to 3-Phthalimidopropionaldehyde, has significant applications in biotechnology. It is utilized in food preservation and as a precursor for various modern chemicals, including acrolein, acrylic acid, and 1,3-propanediol (1,3-PDO), essential for polymer production. Biotechnological production of 3-HPA from renewable resources is particularly valuable for both food use and bulk chemical production, highlighting the compound's relevance in sustainable manufacturing processes (Vollenweider & Lacroix, 2004).

Microbial Metabolism and Enzymatic Studies

Studies on microbial metabolism reveal that 3-HPA, as an intermediary compound in glycerol metabolism, serves as a precursor to 3-Hydroxypropionic acid (3-HP), a commercially valuable platform chemical. The enzymatic conversion of 3-HPA to 3-HP, especially using specific aldehyde dehydrogenases, is a key area of research, indicating its potential in industrial bioprocesses (Jo et al., 2008).

Stress Response and Tolerance Mechanisms

Research into the stress response of microorganisms to 3-HPA has led to the discovery of glutathione-dependent mechanisms for handling organic acids and aldehydes. This finding is crucial for developing robust cell factories that are tolerant to high concentrations of 3-HPA, particularly at low pH, which is essential for industrial-scale production (Kildegaard et al., 2014).

Potential in Food Preservation and Healthcare

3-HPA is also explored for its application as a food preservative or as a therapeutic auxiliary agent. The stability and production of 3-HPA in various media are significant factors affecting its practical applications. These studies provide insights into optimizing conditions for its effective use in food and healthcare industries (Lüthi-Peng et al., 2002).

Chemical and Biotechnological Synthesis

Further research delves into the purification and structural characterization of 3-HPA and its derivatives. Understanding the chemical properties and concentration-dependent behavior of these compounds is crucial for their use in the chemical industry, particularly as precursors in the production of plastics, acrylic acid, and other valuable chemicals (Vollenweider et al., 2003).

Industrial Production and Optimization

There is ongoing research to improve the industrial production of 3-HPA. Strategies include enhancing biocatalyst lifetime, optimizing process parameters, and developing efficient recombinant strains for higher yield and productivity. These studies are key to making the biological production of 3-HPA more efficient and economically viable for industrial applications (Krauter et al., 2012).

Safety And Hazards

3-Phthalimidopropionaldehyde is toxic if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

3-Substituted phthalides, such as 3-Phthalimidopropionaldehyde, have a significant role in the development of important biologically active natural products . The scope, isolation, and characterization of various naturally occurring racemic and chiral 3-substituted phthalides have been covered . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSDSIHTMABATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179097
Record name Phthalimide, N-(2-formylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phthalimidopropionaldehyde

CAS RN

2436-29-5
Record name 3-Phthalimidopropionaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2436-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalimide, N-(2-formylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phthalimidopropionaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phthalimide, N-(2-formylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The reaction was carried out with oven dried glassware. DMSO (85 μl, 1.1 mmol) was added to oxalyl chloride solution (0.35 ml 2M solution in DCM with 5 ml dry DCM) at −78° C. The reaction mixture was stirred at −78° C. for 10 minutes. 2-(3-Hydroxy-propyl)-isoindole-1,3-dione solution (102 mg, 0.5 mmol, in 2 ml DCM) was added drop wise in 2 minutes. Then triethylamine (0.35 ml, 2.5 mmol) was added drop wise in 2 minutes. The mixture was stirred for additional 30 minutes at −78° C. and was warmed up to room temperature. The reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, dried over MgSO4, filtered, and the filtrated was concentrated in vacuo. The crude product was purified by flash chromatography to give 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionaldehyde.
Name
Quantity
85 μL
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Starting from N-vinylphthalimide, a 78% yield of the 3-phthalimidopropanaldehyde and 2-phthalimidopropanaldehyde in a ratio of 2.5:1 was obtained. The Rh-related catalyst afforded a relatively reverse selectivity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Phthalimidopropanal was prepared by addition of phthalimide to acrolein in the presence of tetrabutylammonium hydroxide according to the procedure described by R. O. Atkinson & F. Poppelsdorf, J Chem. Soc. (1952) 2448. 1H-NMR (CDCl3, 400 MHz): δ 9.82 (t,1H,J=2); 7.85 (m,2H); 7.72 (m,2H); 4.04 (t,2H,J=7); 2.88 (dt,2H,J=2,7). 13C-NMR (CDCl3, 100 MHz): δ 199.36, 167.98, 134.10, 131.95, 123.36, 42.35, 31.67.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phthalimidopropionaldehyde
Reactant of Route 2
3-Phthalimidopropionaldehyde
Reactant of Route 3
3-Phthalimidopropionaldehyde
Reactant of Route 4
3-Phthalimidopropionaldehyde
Reactant of Route 5
3-Phthalimidopropionaldehyde
Reactant of Route 6
Reactant of Route 6
3-Phthalimidopropionaldehyde

Citations

For This Compound
24
Citations
K Balenovic, I Jambresic, I Furic - The Journal of Organic …, 1952 - ACS Publications
… Following the same procedure we obtained in good yields /3-phthalimidopropionaldehyde (lb) from /3-alanine, and 7-phthalimidobutyraldehyde (Ic) from 7-aminobutyric acid. Applying …
Number of citations: 19 pubs.acs.org
OA Moe, DT Warner - Journal of the American Chemical Society, 1949 - ACS Publications
Previous publications2-3 from thisLaboratory have disclosed the 1, 4 addition of malonate systems to acrolein. Since the 1, 4 addition of imides to,/3-unsaturated aldehydeshas not been …
Number of citations: 39 pubs.acs.org
V Tolman, K Vereš - Collection of Czechoslovak Chemical …, 1967 - cccc.uochb.cas.cz
… The second approach to compounds IXb and X involves the condensation of 3-phthalimidopropionaldehyde with the sodium salt of the enol form of ethyl …
Number of citations: 24 cccc.uochb.cas.cz
P Van Arnum - Pharmaceutical Technology Europe, 2012 - pharmtech.com
… a waterbased 2-deoxyribose-5-phosphate aldolase (DERA) enzyme at the beginning of the route to make a lactol from an amino aldehyde (ie, 3-phthalimidopropionaldehyde; PPA) and …
Number of citations: 3 www.pharmtech.com
T Wakamiya, K Mizuno, T Ukita, T Teshima… - Bulletin of the Chemical …, 1978 - journal.csj.jp
… tedious steps via 5phthalimino-2-pentenoic acidº) We have improved the approach by a completely different method based on aldol condensation of 3-phthalimidopropionaldehyde (6)"…
Number of citations: 37 www.journal.csj.jp
BK Anderson, T Livinghouse - The Journal of Organic Chemistry, 2015 - ACS Publications
… After the resulting olive-green mixture was stirred for an additional 10 min at 0 C, 3-phthalimidopropionaldehyde (1.0 g, 4.9 mmol, 1 equiv) dissolved in dichloromethane (7 mL) was …
Number of citations: 13 pubs.acs.org
DR Barn, WL Caulfield, J Cottney, K McGurk… - Bioorganic & medicinal …, 2001 - Elsevier
… )sulfonyl]-1-(2-phthalimidoethyl)isoquinoline, was prepared by Method A from 4-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide and 3-phthalimidopropionaldehyde. …
Number of citations: 33 www.sciencedirect.com
DH Nam - 1987 - search.proquest.com
… The reaction of 3-phthalimidopropionaldehyde with the anion of benzyl propargyl ether afforded alcohol 68. The important intermediate, carbamoyl ether 72, was formed by …
Number of citations: 3 search.proquest.com
KH Baggaley, SW Elson, NH Nicholson… - Journal of the Chemical …, 1990 - pubs.rsc.org
… To a stirred solution of potassium hydroxide (3.34 g, 59.6 mmol) in methanol (50 ml) was added a mixture of 3-phthalimidopropionaldehyde (16) (13.2 g, 65 mmol) and …
Number of citations: 14 pubs.rsc.org
AH Li, S Moro, N Forsyth, N Melman, X Ji… - Journal of medicinal …, 1999 - ACS Publications
3,5-Diacyl-2,4-dialkyl-6-phenylpyridine derivatives have been found to be selective antagonists at both human and rat A 3 adenosine receptors (Li et al. J. Med. Chem. 1998, 41, 3186−…
Number of citations: 259 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.